3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Overview
Description
3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
Benzothiazole derivatives, which this compound is a part of, have been found to have a wide spectrum of pharmacologic effects, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties .
Mode of Action
Benzothiazole derivatives are known to interact with various biological targets to exert their effects .
Biochemical Pathways
Benzothiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Benzothiazole derivatives have been found to have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Introduction of the Ethoxyethyl Group: The next step involves the introduction of the 2-ethoxyethyl group. This can be done by reacting the benzothiazole intermediate with 2-chloroethyl ethyl ether in the presence of a base such as potassium carbonate.
Formation of the Imine: The imine group is introduced by reacting the ethoxyethyl-substituted benzothiazole with an appropriate amine under dehydrating conditions.
Sulfonation: Finally, the compound is sulfonated by reacting it with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various alkyl or aryl-substituted benzothiazole derivatives.
Scientific Research Applications
3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is used as a probe in biological studies to understand the interactions between small molecules and biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chlorobenzothiazole: This compound shares the benzothiazole core but has different substituents, leading to different chemical properties and applications.
2-Amino-5-fluorobenzothiazole: Another benzothiazole derivative with a fluorine substituent, known for its potential anticancer properties.
Uniqueness
3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is unique due to the presence of the ethoxyethyl group and the sulfonate moiety. These functional groups confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-ethoxyethyl)-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS.C7H8O3S/c1-2-14-8-7-13-9-5-3-4-6-10(9)15-11(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,12H,2,7-8H2,1H3;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSIFGVTYRSMEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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